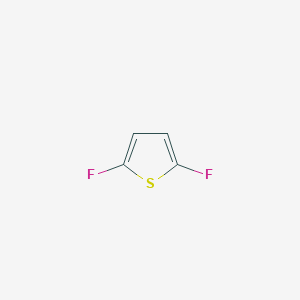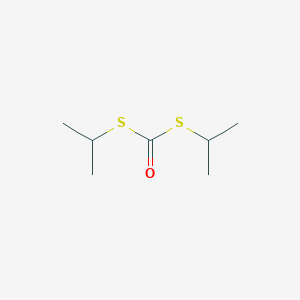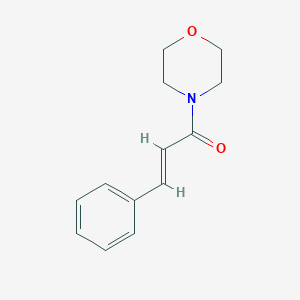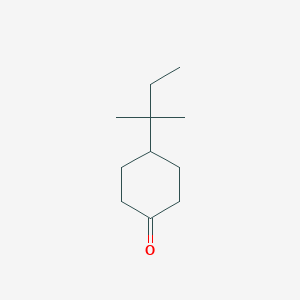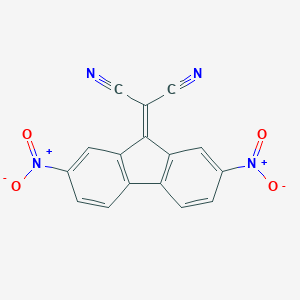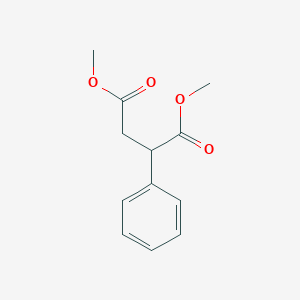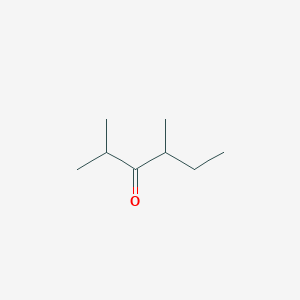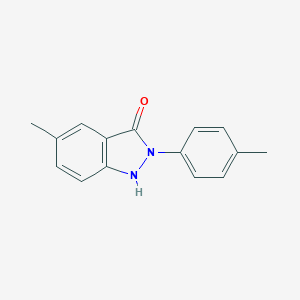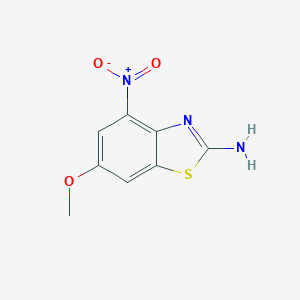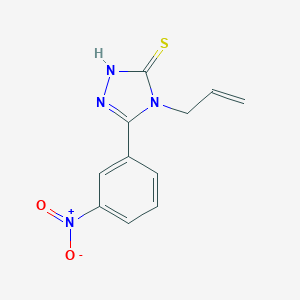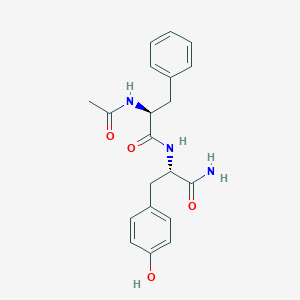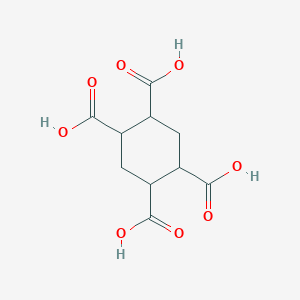
acide cyclohexane-1,2,4,5-tétracarboxylique
Vue d'ensemble
Description
cyclohexane-1,2,4,5-tetracarboxylic acid is an organic compound with the chemical formula C10H12O8. It is a solid crystal, colorless or white, with plane mirror symmetry perpendicular to the crystal layer. This compound is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether. Its melting point is 241-245 degrees Celsius .
Applications De Recherche Scientifique
cyclohexane-1,2,4,5-tetracarboxylic acid has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane-1,2,4,5-tetracarboxylic acid is usually achieved by the oxidation of cyclohexene. Specifically, cyclohexene and oxygen are introduced into a reactor, and under the action of a catalyst, partial oxidation occurs to obtain cyclohexane-1,2,4,5-tetracarboxylic acid .
Industrial Production Methods
A method for producing 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride involves subjecting cyclohexane-1,2,4,5-tetracarboxylic acid to a dehydration reaction in a slurry state in the presence of a dehydrating agent. The acid is fed in a divided or continuous manner to the dehydrating agent, with acetic anhydride often used as the dehydrating agent .
Analyse Des Réactions Chimiques
Types of Reactions
cyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its dianhydride.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen and a catalyst.
Dehydration: Acetic anhydride is commonly used as a dehydrating agent.
Major Products Formed
Dianhydride: Formed through dehydration reactions.
Polyimides and Polyesters: Formed through reactions with amines and alcohols, respectively.
Mécanisme D'action
The mechanism by which cyclohexane-1,2,4,5-tetracarboxylic acid exerts its effects involves its ability to form stable complexes with various reagents. The compound’s molecular structure allows it to participate in multiple chemical reactions, leading to the formation of diverse products. Its interactions with amines and alcohols result in the formation of polyimides and polyesters, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Another cyclic carboxylic acid with six carboxyl groups.
cis,cis,cis-cyclohexane-1,2,4,5-tetracarboxylic acid: A stereoisomer of cyclohexane-1,2,4,5-tetracarboxylic acid.
Uniqueness
cyclohexane-1,2,4,5-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which allows it to form stable complexes and participate in a variety of chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-49-0 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)
